

Solubility of Disperse Red 60 in Organic Solvents: A Technical Guide

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Compound of Interest		
Compound Name:	Disperse Red 60	
Cat. No.:	B3428950	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of C.I. **Disperse Red 60** (CAS: 17418-58-5), an anthraquinone-based dye. A thorough review of available literature has been conducted to compile its solubility profile in various organic solvents. While precise quantitative data is limited, this document presents the available qualitative and semi-quantitative information in a structured format. Furthermore, a detailed experimental protocol for the quantitative determination of **Disperse Red 60** solubility using UV-Visible spectrophotometry is provided to enable researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals in material science, chemical research, and for those in drug development exploring the physicochemical properties of anthraquinone derivatives.

Introduction

Disperse Red 60, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a synthetic dye widely utilized in the textile industry for coloring hydrophobic fibers such as polyester.[1] Its chemical backbone is based on the anthraquinone scaffold, a core structure that is also of significant interest in medicinal chemistry and drug development. Numerous anthraquinone derivatives have been investigated and developed as potent anticancer agents, highlighting the pharmacological relevance of this class of compounds.[2][3]



A fundamental understanding of the solubility of **Disperse Red 60** in various organic solvents is crucial for its application in dyeing processes, as well as for research into its potential use as a model compound in environmental and toxicological studies.[5] For professionals in drug development, understanding the solubility characteristics of anthraquinone derivatives is a critical aspect of preclinical development, influencing formulation, bioavailability, and delivery strategies.[6][7] This guide aims to consolidate the available solubility data for **Disperse Red 60** and provide a robust experimental framework for its quantitative determination.

Physicochemical Properties of Disperse Red 60

A summary of the key physicochemical properties of **Disperse Red 60** is presented in Table 1.

Table 1: Physicochemical Properties of **Disperse Red 60**

Property	Value	Reference(s)
IUPAC Name	1-amino-4-hydroxy-2- phenoxyanthracene-9,10- dione	[5]
CAS Number	17418-58-5	[5]
Molecular Formula	C20H13NO4	[5]
Molecular Weight	331.32 g/mol	[5]
Appearance	Dark red solid	[5]
Melting Point	185 °C (365 °F; 458 K)	[5]

Solubility Data

The solubility of **Disperse Red 60** is generally low in water and varies across different organic solvents. The available data is primarily qualitative.

Qualitative and Semi-Quantitative Solubility

Table 2 summarizes the known solubility characteristics of **Disperse Red 60** in water and various organic solvents based on available literature.



Table 2: Solubility of **Disperse Red 60** in Various Solvents

Solvent	Solubility Description	Reference(s)
Water	Insoluble (16.42 μg/L at 25 °C)	[5]
Dichloromethane	Soluble	[5]
Acetone (50% aqueous)	Soluble	-
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	-
Methanol	Very Slightly Soluble	-
Tetrahydronaphthalene	Soluble	-
Xylene	Soluble	-

Note: The lack of extensive quantitative solubility data in a broad range of organic solvents represents a significant data gap in the scientific literature.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of **Disperse Red 60** solubility in organic solvents using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration for a given substance at a specific wavelength.

Materials and Equipment

- **Disperse Red 60** (high purity standard)
- Organic solvents (analytical or HPLC grade)
- UV-Visible Spectrophotometer
- Analytical balance (± 0.0001 g)
- Volumetric flasks (various sizes)



- Pipettes (volumetric and graduated)
- Temperature-controlled shaker or incubator
- Syringe filters (0.45 μm, solvent-compatible)
- Cuvettes (quartz or glass, appropriate for the solvent and wavelength)

Procedure

Step 1: Determination of Maximum Absorbance Wavelength (λmax)

- Prepare a dilute stock solution of Disperse Red 60 in the chosen organic solvent.
- Scan the UV-Visible spectrum of this solution over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits the highest absorbance.

Step 2: Preparation of Standard Solutions and Generation of Calibration Curve

- Prepare a primary stock solution of Disperse Red 60 of a known concentration (e.g., 100 mg/L) by accurately weighing the dye and dissolving it in a specific volume of the organic solvent in a volumetric flask.
- Perform serial dilutions of the primary stock solution to create a series of at least five standard solutions of decreasing, known concentrations.
- Set the spectrophotometer to the predetermined λmax.
- Measure the absorbance of each standard solution, using the pure organic solvent as a blank.
- Plot a graph of absorbance versus concentration. This is the calibration curve.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Step 3: Preparation of Saturated Solution

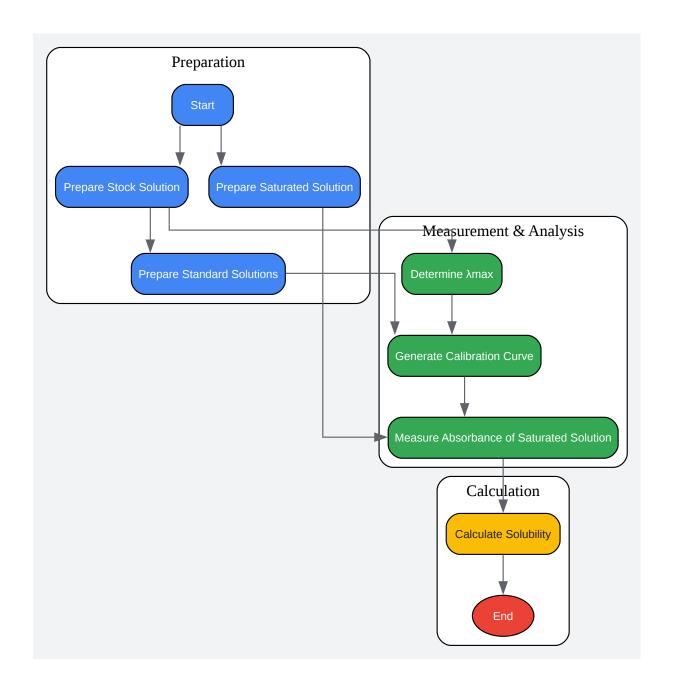


- Add an excess amount of Disperse Red 60 to a known volume of the organic solvent in a sealed container.
- Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow the solution to settle, permitting the excess solid to precipitate.

Step 4: Measurement and Calculation of Solubility

- Carefully withdraw a sample of the supernatant from the saturated solution.
- Filter the sample through a 0.45 μm syringe filter to remove any undissolved particles.
- The filtered saturated solution may need to be diluted with the same organic solvent to
 ensure its absorbance falls within the linear range of the calibration curve. Record the
 dilution factor accurately.
- Measure the absorbance of the (diluted) saturated solution at the λmax.
- Use the equation from the calibration curve to calculate the concentration of the diluted solution.
- Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **Disperse Red 60** in the specific solvent at the given temperature.





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Caption: Workflow for determining the solubility of **Disperse Red 60**.

Signaling Pathways and Logical Relationships



While **Disperse Red 60** is not directly involved in biological signaling pathways in the context of this guide, the experimental workflow for determining its solubility follows a logical progression. The Graphviz diagram above illustrates this workflow, from the initial preparation of solutions to the final calculation of solubility. This structured approach ensures the accuracy and reproducibility of the results, which is a fundamental principle in scientific research.

Conclusion

This technical guide has consolidated the available information on the solubility of **Disperse Red 60** in organic solvents and provided a detailed experimental protocol for its quantitative determination. While there is a notable lack of comprehensive quantitative data in the public domain, the provided methodology offers a clear pathway for researchers to generate this critical information. For professionals in both materials science and drug development, a thorough understanding of the physicochemical properties, such as solubility, of anthraquinone-based compounds is essential for both current applications and future innovations.

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